molecular formula C6H10ClNOS B2993555 2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride CAS No. 2131057-08-2

2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride

Cat. No.: B2993555
CAS No.: 2131057-08-2
M. Wt: 179.66
InChI Key: MDVGSSBINZIPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride is a heterocyclic organic compound with the molecular formula C6H10ClNOS. It is characterized by a five-membered thiazolidine ring, which contains both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which are then reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yield and purity, often employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various thiazolidine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Thiazolidine derivatives have shown promise in various therapeutic areas, such as anticancer, antimicrobial, and anti-inflammatory applications.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    2,2-Dimethyl-1,3-thiazolidine: A related compound with similar structural features but lacking the carbonyl chloride group.

    Thiazolidine-2,4-dione: Another thiazolidine derivative with notable biological activity.

Comparison: 2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis compared to its analogs .

Properties

IUPAC Name

2,2-dimethyl-1,3-thiazolidine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNOS/c1-6(2)8(5(7)9)3-4-10-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVGSSBINZIPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(CCS1)C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.